Cas no 2680857-01-4 (2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid)

2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid
- EN300-28273632
- 2680857-01-4
- 2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid
-
- インチ: 1S/C9H16N2O4/c1-7(12)10(2)5-4-8(13)11(3)6-9(14)15/h4-6H2,1-3H3,(H,14,15)
- InChIKey: OOKNXKJFWBRYSC-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN(C(C)=O)C)N(C)CC(=O)O
計算された属性
- せいみつぶんしりょう: 216.11100700g/mol
- どういたいしつりょう: 216.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273632-1g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 1g |
$986.0 | 2023-09-09 | ||
Enamine | EN300-28273632-1.0g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28273632-5.0g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28273632-0.05g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28273632-10.0g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28273632-0.1g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28273632-5g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 5g |
$2858.0 | 2023-09-09 | ||
Enamine | EN300-28273632-0.25g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28273632-0.5g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28273632-2.5g |
2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |
2680857-01-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 |
2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-N-methyl-3-(N-methylacetamido)propanamidoacetic acidに関する追加情報
2-N-methyl-3-(N-methylacetamido)propanamidoacetic Acid (CAS No. 2680857-01-4): An Emerging Compound in Medicinal Chemistry
2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid (CAS No. 2680857-01-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to as MMPA, is a derivative of amino acids and has shown promise in various biological studies, particularly in the areas of enzyme inhibition and drug delivery systems.
The molecular structure of 2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid consists of a central propanamidoacetic acid core with two N-methyl groups attached to the nitrogen atoms. This configuration imparts specific chemical and biological properties that make it a valuable candidate for further research and development. The presence of the N-methyl groups enhances the compound's stability and solubility, which are crucial factors for its potential use in pharmaceutical formulations.
Recent studies have highlighted the potential of MMPA as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that MMPA effectively inhibits the activity of certain proteases, which are key enzymes in the progression of diseases such as cancer and neurodegenerative disorders. The mechanism of action involves the formation of a stable complex between the enzyme and the compound, thereby preventing the enzyme from catalyzing its substrate.
In addition to its enzymatic inhibition properties, 2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid has also shown promise as a drug delivery vehicle. The compound's ability to form stable complexes with other molecules makes it an attractive candidate for targeted drug delivery systems. Studies have shown that when conjugated with therapeutic agents, MMPA can enhance the bioavailability and efficacy of these drugs, reducing side effects and improving treatment outcomes.
The synthesis of MMPA involves a series of well-defined chemical reactions, including amide formation and N-methylation steps. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The synthetic route has been optimized to minimize by-products and impurities, making it suitable for large-scale production. The resulting compound is characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Clinical trials involving MMPA-based formulations are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown that MMPA-derived drugs are well-tolerated with minimal adverse effects. These findings have paved the way for further clinical investigations, including phase II and III trials, which will provide more comprehensive data on the therapeutic potential of these compounds.
In conclusion, 2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid (CAS No. 2680857-01-4) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, enzymatic inhibition properties, and potential as a drug delivery vehicle make it an exciting area of research for scientists and pharmaceutical companies alike. As ongoing studies continue to uncover new insights into its mechanisms and applications, MMPA is poised to play a significant role in the development of novel therapeutic strategies for various diseases.
2680857-01-4 (2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid) 関連製品
- 1235440-89-7(N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride)
- 1448036-78-9(1-methyl-N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}-1H-pyrazole-4-sulfonamide)
- 77-09-8(Phenolphthalein)
- 1443347-86-1(Benzoyl chloride, 2-butoxy-5-methyl-)
- 71727-37-2(2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde)
- 157523-63-2(Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)
- 1805508-29-5(4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)
- 863886-04-8(Methyl 4-amino-3-chloro-5-nitrobenzoate)
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)



